3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic molecule characterized by a fused bicyclic core (pyrrolo[3,4-d]isoxazole-dione) and multiple functional groups. Key structural features include:
- 3-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
- Pyridinylaminoethyl side chain: A 3-chloro-5-(trifluoromethyl)pyridine moiety linked via an ethylamine spacer. This substituent likely contributes to target binding, as chloro and trifluoromethyl groups are common in bioactive molecules for their electron-withdrawing effects and resistance to oxidative degradation .
Properties
IUPAC Name |
3-acetyl-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O4/c1-6(24)10-9-11(27-22-10)14(26)23(13(9)25)3-2-20-12-8(16)4-7(5-21-12)15(17,18)19/h4-5,9,11H,2-3H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJOYAHJBKWQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2C1C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₅H₁₃ClF₃N₄O₄
- Molecular Weight: 404.73 g/mol
- CAS Number: 337920-19-1
The presence of the trifluoromethyl group and the pyridine moiety is significant as these features often enhance the biological activity of compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has been tested against various strains of bacteria and fungi. The following table summarizes the antimicrobial efficacy observed in different studies:
The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of biofilm formation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate varying degrees of cytotoxic effects on different cell lines:
| Cell Line | Concentration Tested (µM) | Viability (%) | Reference |
|---|---|---|---|
| L929 (mouse fibroblast) | 100 (24h) | 80 | |
| A549 (lung carcinoma) | 50 (48h) | 90 | |
| HepG2 (liver carcinoma) | 200 (48h) | 75 |
These findings suggest that while some concentrations may exhibit cytotoxic effects, others can enhance cell viability, indicating a complex interaction with cellular pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A recent paper explored a series of derivatives based on similar structures and found that compounds with acetyl groups exhibited enhanced antimicrobial activities compared to their non-acetylated counterparts. The study concluded that structural modifications could significantly influence biological outcomes . -
Cytotoxicity Assessment:
Another study investigated the cytotoxic effects of various derivatives on cancer cell lines. It was found that certain modifications increased selectivity towards cancer cells while reducing toxicity towards normal cells, which is crucial for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally similar molecules from the evidence:
*Predicted using fragment-based methods due to lack of experimental data.
Key Observations
Substituent Similarities :
- The chloro-trifluoromethyl-pyridine motif in the target compound mirrors the Cl/CF₃ groups in fipronil and ethiprole. These groups enhance binding to insect GABA receptors by interacting with hydrophobic pockets .
- Unlike pyrazole-based insecticides, the target’s pyrrolo-isoxazole-dione core introduces a larger, more rigid scaffold. This may alter binding kinetics or selectivity.
Functional Group Variations: Acetyl vs. Side Chain Flexibility: The ethylamine linker in the target compound could allow for conformational adaptability, whereas pyrazole derivatives rely on planar rigidity.
Physicochemical Properties :
- The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. This aligns with agrochemical design principles but is less lipophilic than fipronil (LogP 4.0), which prioritizes cuticle penetration in insects.
Research Implications and Gaps
- Synthetic Pathways: describes cyclization reactions using malononitrile or ethyl cyanoacetate, which may inform the synthesis of the target compound’s bicyclic core .
- Metabolic Stability : The trifluoromethyl group and acetylated core may reduce oxidative degradation compared to sulfinyl-containing analogs, extending half-life .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how are critical parameters optimized?
The synthesis involves multi-step heterocyclic reactions, including cyclocondensation, nucleophilic substitution, and functional group protection/deprotection. Key steps include:
- Cyclization of intermediates under controlled temperatures (e.g., 60–80°C) to form the pyrrolo-isoxazole core .
- Solvent selection (e.g., DMF or THF) to enhance reaction efficiency and purity .
- Base-sensitive steps , where reagents like NaH or K₂CO₃ influence regioselectivity .
Optimization : Reaction parameters (temperature, solvent, time) are refined using Design of Experiments (DoE) to maximize yield and minimize side products. For example, Appel salt reactions with aminopyridines require precise base selection (e.g., Et₃N) and reaction times (2–4 hr) to stabilize intermediates .
Advanced: How can synthetic pathways be optimized to address low yields in the final cyclization step?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis to accelerate cyclization and reduce decomposition .
- Protecting group strategies : Temporarily masking reactive amines or carbonyls improves regioselectivity .
- Catalytic systems : Pd-mediated cross-coupling or Lewis acids (e.g., ZnCl₂) enhance ring-closing efficiency .
Example : In analogous pyrrolo-isoxazole syntheses, substituting hydroxylamine in basic (NaOH) vs. neutral (MeOH) conditions shifts product selectivity between 3- and 5-aminoisoxazole isomers .
Basic: What analytical techniques are used to characterize this compound?
- NMR (¹H/¹³C, 2D-COSY) confirms regiochemistry and detects rotamers .
- X-ray crystallography resolves stereochemical ambiguities in the fused bicyclic system .
- HRMS validates molecular weight (±2 ppm accuracy) .
Advanced: How can structural contradictions between spectroscopic and computational data be resolved?
Discrepancies (e.g., NMR vs. DFT-predicted shifts) require:
- Conformational analysis : MD simulations identify dominant rotamers under experimental conditions .
- Dynamic effects : Temperature-dependent NMR probes exchange between conformers .
- Crystallographic validation : Single-crystal X-ray structures provide definitive bond-length/angle data .
Basic: What in vitro assays are used to evaluate biological activity?
- Enzyme inhibition : IC₅₀ determination via fluorescence-based assays (e.g., kinase or protease targets) .
- Cell viability : MTT or ATP-luciferase assays in disease-relevant cell lines .
- Binding affinity : SPR or ITC quantifies target interaction kinetics .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Compare core modifications and substituent effects using analog libraries :
Advanced: How do reaction conditions influence compound stability during storage?
- pH sensitivity : Degradation accelerates in acidic/basic conditions (monitor via HPLC at t = 0, 7, 30 days) .
- Light exposure : UV-Vis spectroscopy tracks photolytic byproducts (e.g., nitroso intermediates) .
- Lyophilization : Amorphous solid dispersions in trehalose enhance shelf-life .
Advanced: What computational methods predict reactivity or metabolic pathways?
- Reaction path search : Quantum mechanical (QM) calculations (DFT) model transition states and intermediates .
- Metabolite prediction : CYP450 docking simulations (AutoDock Vina) identify oxidation hotspots .
- Machine learning : Train models on analogous compounds to forecast regioselectivity or toxicity .
Basic: How can interdisciplinary approaches accelerate research on this compound?
- Collaborative workflows : Combine synthetic chemistry with computational modeling (ICReDD’s iterative design-test cycles) .
- High-throughput screening : Robotics-assisted parallel synthesis and assay platforms .
Advanced: What strategies resolve contradictions between in vitro and in vivo activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
